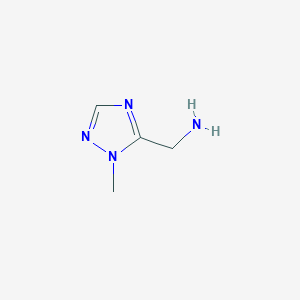

1-Methyl-1H-1,2,4-triazole-5-methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-4(2-5)6-3-7-8/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDIYTPFKQIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592863 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244639-03-0 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244639-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Methyl 1h 1,2,4 Triazole 5 Methanamine

Established Synthetic Routes to the 1-Methyl-1H-1,2,4-triazole Core

The formation of the 1-methyl-1H-1,2,4-triazole core is a critical step in the synthesis of the target compound. Various methods have been developed for the synthesis of 1,2,4-triazole (B32235) derivatives, which can be broadly categorized into nucleophilic substitution strategies, cycloaddition reactions, condensation reactions, and the use of specific nitrogen-containing precursors. researchgate.netfrontiersin.orgat.uaresearchgate.net

Nucleophilic substitution is a common and direct method for the N-alkylation of the pre-formed 1,2,4-triazole ring. researchgate.netat.uaresearchgate.netresearchgate.net This approach involves the reaction of a 1,2,4-triazole salt with an alkylating agent.

The alkylation of 1H-1,2,4-triazole can lead to a mixture of N1 and N4-alkylated isomers. slideshare.net However, specific reaction conditions can be optimized to favor the formation of the desired N1-methylated product. The regioselectivity of the reaction is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the reaction temperature. scielo.brresearchgate.net For instance, the use of specific bases can direct the alkylation to the N1 position due to steric hindrance at the N4 position. researchgate.net

A practical procedure for the regioselective methylation of 1H-1,2,4-triazole involves the initial conversion of the triazole to its sodium salt using sodium methoxide (B1231860) in methanol (B129727). researchgate.nettandfonline.comdtic.mil This is followed by the reaction with an alkylating agent like iodomethane. researchgate.nettandfonline.comdtic.mil This method has been shown to produce 1-methyl-1,2,4-triazole (B23700) in good yield. researchgate.nettandfonline.comdtic.mil While microwave-assisted synthesis can reduce reaction times, it does not necessarily offer an advantage in terms of yield or product purity over conventional heating methods. researchgate.nettandfonline.com

The crude product of this reaction typically contains the desired 1-methyl-1,2,4-triazole, along with small amounts of the starting material, the N4-methylated regioisomer, and a bis-alkylation salt. dtic.mil

The successful N-methylation of 1H-1,2,4-triazole relies on the appropriate choice of reactants and reaction conditions.

| Reactant/Condition | Description |

| 1H-1,2,4-Triazole | The starting heterocyclic compound. |

| Base | Sodium methoxide is commonly used to deprotonate the triazole, forming the more nucleophilic triazolate anion. researchgate.netdtic.mil Triethylamine has been found to be too weak for effective deprotonation. dtic.mil |

| Alkylating Agent | Iodomethane is a frequently used methylating agent in this reaction. researchgate.netdtic.mil |

| Solvent | Methanol is a suitable protic solvent for this reaction. dtic.mil |

| Temperature | The reaction is typically warmed to ensure efficient deprotonation and subsequent alkylation. dtic.mil |

| Purification | Purification is often achieved through continuous extraction followed by short-path distillation to obtain the pure 1-methyl-1,2,4-triazole. researchgate.nettandfonline.comdtic.mil |

This table summarizes the key reactants and conditions for the N-methylation of 1H-1,2,4-triazole.

Cycloaddition reactions provide a powerful tool for the construction of the 1,2,4-triazole ring from acyclic precursors. researchgate.netresearchgate.net These reactions, particularly [3+2] cycloadditions, involve the combination of a three-atom component with a two-atom component to form the five-membered triazole ring.

Various 1,3-dipolar cycloaddition reactions have been developed for the synthesis of substituted 1,2,4-triazoles. researchgate.netorganic-chemistry.org For example, the reaction of nitrilimines with various dipolarophiles can lead to the formation of the triazole ring. researchgate.netnih.gov Metal-catalyzed cycloadditions, such as those using copper or silver catalysts, have also been employed to control the regioselectivity of the reaction, leading to either 1,3- or 1,5-disubstituted 1,2,4-triazoles. frontiersin.orgisres.org

Aminoguanidine (B1677879) bicarbonate is a versatile precursor for the synthesis of 3-amino-1,2,4-triazole derivatives. ijisrt.com The condensation of aminoguanidine bicarbonate with carboxylic acids or their derivatives is a common method for constructing the triazole ring. at.uaresearchgate.netresearchgate.netmdpi.com

The reaction typically proceeds under acidic conditions and can be facilitated by microwave irradiation, which often leads to reduced reaction times and improved yields. researchgate.netmdpi.com This method is considered environmentally friendly, especially when using water as a solvent. researchgate.net The resulting 3-amino-1,2,4-triazole can then be further functionalized. For instance, the synthesis of 3-methyl-1H-1,2,4-triazol-5-amine has been achieved by reacting aminoguanidine bicarbonate with acetic acid. ufv.br

Amidrazones and amidines are valuable nitrogen-containing building blocks for the synthesis of 1,2,4-triazoles. frontiersin.org Amidrazones can be prepared from the nucleophilic substitution of hydrazonoyl chlorides. alaqsa.edu.ps These intermediates can then be cyclized with various reagents to form the triazole ring. alaqsa.edu.psnih.gov For example, the reaction of amidrazones with ketones in the presence of an acid catalyst can yield 4,5-dihydro-1,2,4-triazoles, which can be subsequently oxidized to the corresponding 1,2,4-triazoles. alaqsa.edu.ps

Amidines are also widely used in the synthesis of 1,2,4-triazoles due to the nucleophilicity of their nitrogen atoms. frontiersin.org One-pot, two-step processes have been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids and amidines. frontiersin.orgorganic-chemistry.org

Hydrazone-Based Synthetic Pathways

Hydrazones serve as versatile and crucial precursors in the synthesis of the 1,2,4-triazole core. Various methodologies have been developed that leverage the reactivity of hydrazones to construct the triazole ring with diverse substitution patterns.

One prominent metal-free approach involves the reaction of hydrazones with amines under oxidative conditions. For instance, a method utilizing iodine as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant facilitates the conversion of hydrazones and various amines into 1,2,4-triazoles in high yields. nih.govfrontiersin.org This reaction proceeds through a cascade sequence involving C-H functionalization, the formation of two new C-N bonds, and subsequent oxidative aromatization. isres.org The key advantages of this pathway include the use of readily available starting materials and operationally simple conditions. nih.govfrontiersin.org

Another significant strategy is the oxidative intramolecular cyclization of heterocyclic hydrazones. The use of selenium dioxide (SeO₂) has proven effective in constructing fused 1,2,4-triazole systems, such as 1,2,4-triazolo[4,3-a]pyridines and related structures, with moderate to excellent yields. nih.govfrontiersin.org

Multicomponent reactions also provide an efficient route to complex triazole derivatives from hydrazone precursors. A base-promoted, one-pot reaction between an aldehyde hydrazone, a β-nitrostyrene, and a 1,3-dione (like 4-hydroxycoumarin) yields hybrid molecules where a 1,2,4-triazole is linked to another scaffold via a benzyl (B1604629) bridge. rsc.org Furthermore, the ambiphilic nature of N,N-dialkylhydrazones has been exploited in a formal [3+2] cycloaddition with nitriles. This sequence, which involves the in-situ generation of a hydrazonoyl chloride, provides a pathway to multi-substituted N-alkyl-1,2,4-triazoles. rsc.org

| Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Intermolecular Aerobic Oxidation | Hydrazones, Amines, I₂/TBHP | Metal-free, broad substrate scope, high yields. | nih.govfrontiersin.orgisres.org |

| Intramolecular Oxidative Cyclization | Heterocyclic hydrazones, SeO₂ | Effective for fused triazole systems. | nih.govfrontiersin.org |

| Three-Component Reaction | Aldehyde hydrazones, β-nitrostyrenes, 1,3-diones, Na₂CO₃ | Metal-free, one-pot synthesis of hybrid molecules. | rsc.org |

| Formal [3+2] Cycloaddition | N,N-dialkylhydrazones, Nitriles | In-situ generation of hydrazonoyl chloride. | rsc.org |

Targeted Synthesis of 1-Methyl-1H-1,2,4-triazole-5-methanamine and Related Derivatives

The specific synthesis of this compound can be approached through several strategic functionalizations of the pre-formed triazole ring or by constructing the ring with the desired substituents in place.

Formaldehyde-Mediated Aminomethylation Reactions

Aminomethylation, a variation of the Mannich reaction, is a potent method for introducing a -CH₂NR₂ group onto a molecule. Formaldehyde (B43269) is a key C1 building block in these reactions. beilstein-journals.org The synthesis of this compound could theoretically be achieved by the aminomethylation of 1-methyl-1H-1,2,4-triazole. This would involve a reaction with formaldehyde and ammonia (B1221849) or a suitable ammonia equivalent.

However, the direct electrophilic substitution on the triazole ring, particularly at the C5 position, can be challenging. An alternative involves a three-component condensation. For example, the aminomethylation of thiourea (B124793) has been shown to proceed via a three-component reaction with formaldehyde and a secondary amine like morpholine (B109124) or piperidine. researchgate.net A similar strategy, starting with appropriate precursors, could potentially build the desired 1-methyl-5-(aminomethyl)-1,2,4-triazole structure. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 1,5-disubstituted 1,2,4-triazoles, demonstrating the feasibility of incorporating a formaldehyde-derived methylene (B1212753) group. isres.org

Approaches from 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

A strategic route to substituted 1-methyl-1,2,4-triazoles involves the functionalization of carboxylic acid derivatives. A patented method details the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate, which serves as a valuable case study. google.com The synthesis begins with the N-methylation of 1H-1,2,4-triazole using chloromethane (B1201357) and potassium hydroxide (B78521) to yield 1-methyl-1,2,4-triazole. google.com To achieve regioselective functionalization at the 3-position, the 5-position is first protected (e.g., as a bromo or trimethylsilyl (B98337) derivative). The protected intermediate is then carboxylated at the 3-position using a strong base like lithium diisopropylamide (LDA) and carbon dioxide. Subsequent esterification with methanol and thionyl chloride, followed by deprotection, yields the target 1-methyl-1H-1,2,4-triazole-3-methyl formate. google.com

This logic can be extrapolated to the synthesis of the 5-methanamine target. A hypothetical pathway would start with the synthesis of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid. This key intermediate could then be converted to the corresponding carboxamide. Finally, reduction of the amide functional group (e.g., using a reducing agent like lithium aluminum hydride) would yield the desired product, this compound.

| Step | Reaction | Key Reagents |

|---|---|---|

| 1 | N-Methylation | 1H-1,2,4-triazole, Chloromethane, KOH |

| 2 | C5-Position Protection | 1-Methyl-1,2,4-triazole, Lithium reagent |

| 3 | C3-Position Carboxylation | Protected intermediate, LDA, CO₂ |

| 4 | Esterification | Carboxylic acid, Methanol, SOCl₂ |

| 5 | Deprotection | Protected ester, appropriate deprotection conditions |

Advanced Synthetic Methodologies and Process Optimization for this compound

Modern synthetic chemistry offers advanced catalytic methods that provide efficient, atom-economical, and environmentally benign routes to 1,2,4-triazoles.

Catalytic Approaches in Triazole Synthesis

Beyond traditional methods, various catalytic systems have been developed to streamline 1,2,4-triazole synthesis. An amine oxidase-inspired catalyst system, using 1,10-phenanthroline-5,6-dione (B1662461) with a Lewis acid co-catalyst (FeCl₃) and oxygen as the oxidant, has been reported for the practical and regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines. rsc.org This biomimetic approach is noted for its atom economy, producing only water and ammonia as byproducts. rsc.org

Other non-metallic catalytic systems include the use of ceric ammonium nitrate (B79036) in polyethylene (B3416737) glycol for the oxidative cyclization of amidrazones and aldehydes, providing an environmentally friendly route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Transition Metal-Catalyzed Reaction Development

Transition metals, particularly copper, play a pivotal role in the modern synthesis of 1,2,4-triazoles. zsmu.edu.ua Copper catalysts are versatile and can be used to promote a wide array of transformations. nih.gov

A significant development is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides and diazonium salts. In this reaction, the choice of metal catalyst dictates the isomeric product: Cu(II) catalysis selectively yields 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis leads to the 1,3-disubstituted isomers. frontiersin.orgisres.org Copper catalysts are also effective in the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions under an air atmosphere. organic-chemistry.org

Furthermore, copper(II) has been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. organic-chemistry.orgacs.org Interestingly, upon extending the reaction time, the same catalyst facilitates a desulfurization process to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgacs.org Early transition metals like Titanium and Niobium have also been studied in the context of forming complexes with 1,2,4-triazolato ligands, providing insight into the bonding and coordination chemistry of these heterocycles. acs.org

| Catalyst | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Cu(II) | [3+2] Cycloaddition | Isocyanides, Diazonium salts | Regioselective formation of 1,5-disubstituted triazoles. | frontiersin.orgisres.org |

| Ag(I) | [3+2] Cycloaddition | Isocyanides, Diazonium salts | Regioselective formation of 1,3-disubstituted triazoles. | frontiersin.orgisres.org |

| Copper | Oxidative Coupling | Amidines, Hydrazines | Efficient synthesis with broad functional group tolerance. | organic-chemistry.org |

| Cu(II) | Cyclization/Desulfurization | Arylidenearylthiosemicarbazides | Formation of triazole-thiones, then desulfurized triazoles. | organic-chemistry.orgacs.org |

| Phen-MCM-41-CuBr | Cascade Addition-Oxidative Cyclization | Nitriles, Amidines | Heterogeneous, recyclable catalyst system. | organic-chemistry.org |

Organocatalysis in 1,2,4-Triazole Synthesis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has presented environmentally benign and atom-efficient strategies for constructing heterocyclic structures. nih.gov A notable application is the atroposelective synthesis of N-aryl 1,2,4-triazoles through a cyclodehydration reaction. nih.gov This process can be rendered asymmetric by employing a chiral phosphoric acid catalyst. nih.gov While direct synthesis of this compound using this specific method is not detailed, the principle of using chiral Brønsted acids for cyclodehydration offers a potential pathway for creating chiral derivatives of the 1,2,4-triazole core. nih.gov The use of such catalysts avoids the need for metals, contributing to greener synthetic routes. isres.org

Green Chemistry Principles and Sustainable Synthetic Protocols

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental benefits by reducing waste and eliminating the need for potentially toxic substances. For the synthesis of 1,2,4-triazole derivatives, several solvent-free methods have been developed. One such method involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride, which proceeds via a nucleophilic intramolecular cyclization to yield aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org Another approach utilizes HClO4-SiO2 as a catalyst for the reaction of amide hydrazones and anhydrides, producing 1,2,4-triazole derivatives in moderate to high yields at 80°C. frontiersin.orgnih.gov

Utilization of Sustainable Solvent Systems (e.g., Water/Ethanol (B145695) Mixtures)

The use of environmentally benign solvents is a cornerstone of green chemistry. Water and ethanol are particularly attractive due to their low toxicity, availability, and minimal environmental impact. Research has demonstrated the successful synthesis of 1,2,4-triazole-Schiff base derivatives in an aqueous medium using a monomode microwave reactor. researchgate.net This method avoids the use of more hazardous organic solvents like methanol or THF that have been used in previous conventional and microwave-assisted syntheses. researchgate.net Polyethylene glycol has also been employed as a recyclable reaction medium for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The development of novel deep eutectic solvents, such as a Cu(II)-acidic system, further expands the toolkit of sustainable solvents for triazole synthesis. consensus.app

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazoles, aligning with green chemistry principles by enhancing energy efficiency and reducing reaction times. nih.govrsc.orgpnrjournal.com This technique has been shown to be superior to conventional heating methods in terms of both yield and speed. researchgate.netscielo.org.za For instance, the synthesis of certain 1,2,4-triazole derivatives under microwave irradiation can be completed in minutes with high yields, whereas conventional methods may require several hours. nih.govscielo.org.za A simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Derivative | Conventional Method Time | Microwave-Assisted Time | Conventional Yield | Microwave-Assisted Yield | Reference |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | - | 82% | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute | - | 85% | nih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole | 27 hours | 30 minutes | - | 96% | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | 72 hours (hydrothermal) | 1.5 hours | - | 85% | nih.gov |

Strategies for Catalyst Reusability and Enhanced Efficiency

The development of reusable catalysts is a key aspect of sustainable synthesis, as it reduces waste and lowers costs. In the context of 1,2,4-triazole synthesis, several heterogeneous catalytic systems have been shown to be effective and recyclable. For example, a copper-zinc catalyst supported on Al2O3–TiO2 has been used for the oxidative synthesis of 1,2,4-triazole derivatives. rsc.org This catalyst can be recycled multiple times without a significant loss in its activity. rsc.org Similarly, the HClO4-SiO2 catalyst used in solvent-free synthesis can be recycled for at least three cycles. frontiersin.orgnih.gov The use of a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex as a heterogeneous and recyclable catalyst for the synthesis of 1,2,4-triazole derivatives has also been reported. organic-chemistry.org

Scale-Up Considerations and Continuous Flow Reactor Applications

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of safety, efficiency, and cost. Continuous flow reactors offer significant advantages over traditional batch processes for the synthesis of 1,2,4-triazoles. rsc.org These systems allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when dealing with highly energetic intermediates. rsc.org A continuous, one-pot, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed, which is atom-economical and highly selective. rsc.org Furthermore, microfluidic hydrogenation reactors have been integrated into automated parallel synthesis platforms for the production of 1,2,4-triazole libraries. nih.gov The scale-up of photochemical synthesis of 1,2,4-triazoles has also been successfully demonstrated using continuous-flow conditions, achieving high yields. rsc.org These advancements highlight the potential for continuous flow technology to enable the rapid, safe, and sustainable large-scale production of this compound and its analogues. rsc.orgrsc.org

Mechanistic Investigations of Chemical Transformations Involving 1 Methyl 1h 1,2,4 Triazole 5 Methanamine

Reaction Mechanisms of 1-Methyl-1H-1,2,4-triazole-5-methanamine Derivatives

The chemical behavior of this compound derivatives is governed by the electronic nature of the triazole ring and the reactivity of its substituents. The 1,2,4-triazole (B32235) ring is an aromatic, π-excessive heterocycle with three nitrogen atoms, which delocalize six π-electrons, conferring significant stability. nih.govchemicalbook.com However, the carbon atoms at the C3 and C5 positions are attached to two electronegative nitrogen atoms, rendering them π-deficient and thus susceptible to nucleophilic attack under certain conditions. nih.govchemicalbook.com

The primary amine of this compound can participate in nucleophilic addition reactions, most notably in aminomethylation processes like the Mannich reaction. In this type of reaction, the amine acts as a nucleophile, reacting with a non-enolizable aldehyde (such as formaldehyde) and a compound containing an active hydrogen.

The mechanism proceeds through several key steps:

Imine Formation: The primary amine first attacks the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form a reactive electrophilic species, the Eschenmoser's salt-like iminium ion.

Nucleophilic Attack: A carbanion, generated from the deprotonation of the active hydrogen compound, then attacks the electrophilic carbon of the iminium ion.

Product Formation: This addition step results in the formation of a new carbon-carbon bond, yielding the final aminomethylated product, often referred to as a Mannich base. acs.org

These reactions are valuable for creating more complex molecular architectures by linking the triazole moiety to other chemical scaffolds. The reactivity in these sequences is governed by the stability of the intermediate iminium ion and the nucleophilicity of the enamine or enolate. acs.org

Table 1: General Mechanism of Aminomethylation

| Step | Description | Intermediate/Product |

| 1 | The primary amine of this compound attacks an aldehyde (e.g., formaldehyde). | Tetrahedral intermediate |

| 2 | Proton transfer and elimination of water. | Iminium ion |

| 3 | A compound with an active hydrogen (e.g., a ketone) forms an enol or enolate. | Enol/Enolate |

| 4 | The enol/enolate attacks the iminium ion. | C-C bond formation |

| 5 | Proton transfer to yield the final product. | Mannich Base |

The bifunctional nature of this compound, possessing both a nucleophilic amine and a heterocyclic ring, makes it a valuable precursor for synthesizing fused-ring systems. These intramolecular or intermolecular cyclization reactions often lead to the formation of novel bicyclic or polycyclic heterocycles.

One common pathway involves the reaction of the primary amine with bifunctional electrophiles, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds. The initial step is typically a Michael addition or condensation with one electrophilic center, followed by an intramolecular cyclization where a nitrogen atom from the triazole ring or the exocyclic amine attacks the second electrophilic center, leading to a new ring fused to the triazole core. For instance, reaction with phenacyl bromide can lead to the formation of 1,2,4-triazolothiadiazines. nih.gov Similarly, amidrazones, which share structural similarities, can undergo cyclization to form various fused 1,2,4-triazole systems. frontiersin.org

Table 2: Examples of Cyclization Pathways

| Reactant | Reaction Type | Resulting Fused System |

| 1,3-Dicarbonyl Compound | Condensation/Cyclization | Triazolopyrimidine |

| α-Haloketone | Alkylation/Cyclization | Thiazolo[3,2-b] nih.govchemicalbook.comnih.govtriazole |

| Carbon Disulfide | Addition/Cyclization | Triazolothiadiazole |

The 1,2,4-triazole ring is generally stable towards oxidation due to its aromatic character. researchgate.net However, under specific and often harsh oxidative conditions, or when activated by certain substituents, the ring can undergo transformation or cleavage. For example, the oxidation of substituted 1,2,4-triazoline-3-thiones can sometimes lead to oxidative cleavage of the carbon-sulfur bond, resulting in a 3-unsubstituted or 3-halogenated triazole. rsc.org

In the case of amino-substituted triazoles, such as 3-amino-1,2,4-triazol-5-one (a related structure), it has been shown to be highly susceptible to oxidation by minerals like birnessite, leading to complete transformation into urea, carbon dioxide, and nitrogen gas. nih.gov This suggests that the presence of an amino group can activate the ring towards oxidative degradation. The mechanism likely involves electron transfer from the electron-rich substrate to the oxidant, followed by ring opening and fragmentation.

Derivatization Reactions and Functional Group Interconversions of the this compound Scaffold

Functional group interconversions are essential for modifying the physicochemical properties and biological activity of the this compound scaffold. These transformations can be targeted at either the methanamine side chain or the triazole ring itself. nih.gov

The primary amine of the methanamine group is a versatile handle for a wide range of chemical modifications.

Oxidation: The primary amine can be oxidized to various functional groups depending on the reagents and conditions. For example, amine oxidase-inspired catalysts can facilitate the oxidation of primary amines in the presence of an oxidant like O2. rsc.org This can lead to the formation of an imine, which can be further hydrolyzed to an aldehyde. More vigorous oxidation could potentially convert the aminomethyl group to a carboxylic acid.

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. These reactions are typically straightforward nucleophilic acyl substitutions.

Alkylation: The nucleophilic amine can be alkylated using alkyl halides to form secondary or tertiary amines.

Imine Formation: Condensation with aldehydes or ketones, often under acidic catalysis, yields the corresponding imines (Schiff bases). ufv.br This is a reversible reaction that can be used for dynamic covalent chemistry or as an intermediate step for further transformations.

While the 1,2,4-triazole ring is aromatic, it can undergo substitution reactions. The carbon atoms of the ring are π-deficient, making them targets for nucleophiles, whereas the nitrogen atoms are susceptible to electrophiles. nih.govchemicalbook.com

Bromination: The bromination of 1,2,4-triazoles can be complex. While direct electrophilic halogenation on the carbon atoms is difficult due to the ring's electron-deficient nature, bromination of amine-substituted 1,2,4-triazoles has been successfully performed. researchgate.net The mechanism may involve activation by the amino group or proceed via a different pathway. Alternatively, bromination can be achieved through metal-mediated processes or by using reagents like N-bromosuccinimide (NBS). chemrxiv.orgvulcanchem.com

Nucleophilic Substitution: A more common strategy for functionalizing the triazole ring is through nucleophilic substitution. This requires a leaving group, such as a halogen, to be present on the ring. For example, a bromo-substituted 1-methyl-1,2,4-triazole (B23700) could react with various nucleophiles (e.g., alkoxides, thiolates, amines) to displace the bromide ion. Suzuki cross-coupling reactions have also been used with bromo-triazole derivatives to form new carbon-carbon bonds. nih.gov

Table 3: Derivatization Reactions and Functional Group Interconversions

| Moiety | Reaction Type | Reagents | Product Functional Group |

| Methanamine | Oxidation | Amine Oxidase Mimic/O₂ | Imine/Aldehyde |

| Methanamine | Acylation | Acetyl Chloride | Amide |

| Methanamine | Imine Formation | Acetone/Acid Catalyst | Imine (Schiff Base) |

| 1,2,4-Triazole Ring | Bromination | NBS / Br₂ | Bromo-triazole |

| 1,2,4-Triazole Ring | Nucleophilic Substitution | NaOMe on Bromo-triazole | Methoxy-triazole |

| 1,2,4-Triazole Ring | Suzuki Coupling | Phenylboronic Acid on Bromo-triazole | Phenyl-triazole |

Tautomerism and Isomerization Pathways of 1-Methyl-1H-1,2,4-triazole Derivatives

The concept of tautomerism is fundamental to understanding the reactivity and electronic properties of heterocyclic compounds like 1,2,4-triazoles. Prototropic tautomerism in unsubstituted or C-substituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the ring, leading to different tautomeric forms, primarily the 1H, 2H, and 4H-tautomers. However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes prototropic tautomerism of the triazole ring itself, as there is no mobile proton on the ring nitrogens. The molecule is "locked" in the 1H-tautomeric form.

While classic ring tautomerism is not possible, the electronic structure and potential for other types of isomerization are significantly influenced by the fixed 1-methyl and the 5-methanamine substituents. This section explores the underlying principles of tautomeric stability in related 1,2,4-triazole systems to understand the properties of the fixed 1H-form of the title compound and discusses potential isomerization pathways beyond proton migration.

Experimental and computational studies on various 1,2,4-triazole derivatives have provided a comprehensive understanding of the factors governing tautomeric equilibria. Techniques such as NMR spectroscopy, X-ray crystallography, and UV/Vis spectroscopy are instrumental in identifying the predominant tautomeric forms in different phases. researchgate.netnih.gov

Computational methods, particularly Density Functional Theory (DFT), have been widely employed to calculate the relative stabilities of tautomers. researchgate.netdaneshyari.com For C5-substituted 1,2,4-triazoles, DFT calculations have shown that the relative stability of the N1-H, N2-H, and N4-H tautomers is highly dependent on the nature of the substituent at the C5 position. researchgate.net

These studies have established that for the parent 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. researchgate.net The introduction of a methyl group at the N1 position, as in 1-methyl-1,2,4-triazole, permanently establishes this form. Spectroscopic studies, including vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, have been conducted on 1-methyl-1,2,4-triazole, providing detailed information about its electronic states and confirming the stability of the N1-methylated structure. nih.gov

While direct experimental data on the tautomerism of this compound is unavailable due to its fixed tautomeric state, the established stability of the 1H-tautomer in related compounds provides a basis for its synthesis and isolation as a stable entity. researchgate.net The focus of investigation for this molecule thus shifts from tautomeric equilibria to the influence of its fixed structure on its chemical properties.

Table 1: Calculated Relative Stabilities of Tautomers for C5-Substituted 1,2,4-Triazoles (Illustrative Data)

| Substituent at C5 | Predominant Tautomer | Method | Reference |

| -NH₂ (electron-donating) | N2-H | DFT | researchgate.net |

| -COOH (electron-withdrawing) | N1-H | DFT | researchgate.net |

| -NO₂ (electron-withdrawing) | N1-H | Dipole Moment | researchgate.net |

| -Cl (electron-donating) | N2-H | DFT | researchgate.net |

This table illustrates general trends observed in C5-substituted 1,2,4-triazoles and is intended to provide context for the electronic effects at play in the title compound.

The electronic and steric properties of substituents play a crucial role in determining the most stable tautomeric form of 1,2,4-triazoles. researchgate.netnih.gov Although this compound cannot tautomerize, these principles govern the electronic distribution and reactivity of the fixed 1H-tautomer.

Electronic Effects: The nature of the substituent at the C5 position significantly influences the electronic landscape of the triazole ring.

Electron-donating groups (EDGs): Substituents like the amino group (-NH₂) in the methanamine side chain are electron-donating. Computational studies on C5-substituted 1,2,4-triazoles have shown that EDGs tend to stabilize the N2-H tautomer. researchgate.net In the case of the N1-methylated title compound, the electron-donating character of the 5-methanamine group will increase the electron density at the N2 and N4 positions, influencing its nucleophilicity and potential sites of reaction.

Electron-withdrawing groups (EWGs): Conversely, EWGs such as -COOH or -NO₂ at the C5 position stabilize the N1-H tautomer. researchgate.net This stabilization is attributed to the delocalization of electron density towards the substituent, which is more favorable in the 1H-configuration.

Steric Effects: Steric hindrance can also influence tautomeric preference, although it is often secondary to electronic effects. In highly substituted triazoles, steric clash between adjacent groups can disfavor certain tautomeric forms. For this compound, the primary steric considerations would involve the interaction of the 1-methyl and 5-methanamine groups with potential reactants, influencing the regioselectivity of reactions at the adjacent N2 or C5 positions.

While prototropic tautomerism is blocked, the molecule could potentially undergo other forms of isomerization under specific conditions, such as thermal or photochemical induction. For instance, studies on other substituted 1,2,4-triazoles have shown that rearrangements involving the migration of alkyl groups from one atom to another are possible, leading to structural isomers. osi.lv Such isomerization pathways for this compound would represent distinct chemical transformations rather than a simple tautomeric equilibrium.

Table 2: Summary of Electronic and Steric Influences on 1,2,4-Triazole Systems

| Factor | Influence on Tautomeric Equilibria in Unsubstituted Triazoles | Implication for this compound |

| Electronic (Substituent at C5) | Electron-donating groups (-NH₂) favor N2-H tautomer. Electron-withdrawing groups (-COOH) favor N1-H tautomer. | The electron-donating 5-methanamine group increases electron density at N2/N4, affecting nucleophilicity. |

| Electronic (Substituent at N1) | N-alkylation locks the tautomeric form. The methyl group is weakly electron-donating. | The fixed 1H-tautomeric form is stable. The 1-methyl group contributes to the ring's electron density. |

| Steric | Can disfavor tautomers where bulky groups are in close proximity. | Steric hindrance from 1-methyl and 5-methanamine groups can influence reactivity at adjacent positions. |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 1h 1,2,4 Triazole 5 Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For confirming the identity of 1-Methyl-1H-1,2,4-triazole-5-methanamine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be indispensable. organic-chemistry.org

¹H NMR Spectral Analysis and Signal Assignment

A ¹H NMR spectrum would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals corresponding to the different proton groups: the N-methyl (N-CH₃) protons, the methanamine methylene (B1212753) (C-CH₂-N) protons, the amine (NH₂) protons, and the triazole ring proton (C-H).

The expected signals and their characteristics would be:

N-CH₃: A singlet in the region of 3.5-4.0 ppm.

C-CH₂-N: A singlet corresponding to the methylene group, likely appearing around 3.8-4.5 ppm.

NH₂: A broad singlet, whose chemical shift is variable and depends on concentration and solvent. It would disappear upon D₂O exchange.

Triazole C-H: A singlet for the lone proton on the triazole ring, expected to be downfield (around 7.5-8.5 ppm) due to the aromatic and electron-withdrawing nature of the ring.

Interactive Data Table: Predicted ¹H NMR Signals

| Predicted Proton Group | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |

| Triazole-H | 7.5 - 8.5 | Singlet (s) | 1H |

| -CH₂- (methanamine) | 3.8 - 4.5 | Singlet (s) | 2H |

| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |

| -NH₂ | Variable | Broad Singlet (br s) | 2H |

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., hybridization, attached functional groups). For this compound, four distinct carbon signals would be anticipated.

The expected carbon signals would be:

Two quaternary carbons (C=N) in the triazole ring, with chemical shifts typically in the 140-160 ppm range.

One methine carbon (C-H) of the triazole ring, also in the aromatic region.

One methylene carbon (-CH₂-) of the methanamine group.

One methyl carbon (N-CH₃) , which would appear most upfield.

Interactive Data Table: Predicted ¹³C NMR Signals

| Predicted Carbon Atom | Chemical Shift (δ, ppm) (Estimated) |

| C5 (C-CH₂NH₂) | 150 - 160 |

| C3 (C-H) | 140 - 150 |

| -CH₂- (methanamine) | 40 - 50 |

| N-CH₃ | 30 - 40 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their structural assignments.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates each proton signal with the carbon signal to which it is directly attached. organic-chemistry.org It would definitively link the ¹H signal of the N-methyl group to its corresponding ¹³C signal, the methylene protons to their carbon, and the triazole C-H proton to its ring carbon. organic-chemistry.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. organic-chemistry.org It is essential for piecing together the molecular skeleton. Key expected correlations would include the N-methyl protons correlating to the C5 carbon of the triazole ring, and the methylene protons correlating to the C5 carbon, thus confirming the attachment of both the methyl and methanamine groups to the triazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. researchgate.netproquest.com

GC-MS for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It would be an effective method to assess the purity of a synthesized sample of this compound. nih.govmedchemexpress.com A pure sample would show a single chromatographic peak, and the corresponding mass spectrum would display the molecular ion (M⁺) and characteristic fragment ions, which could be used to confirm the compound's identity. medchemexpress.com The retention time from the GC would also serve as an identifying characteristic under specific analytical conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound (C₄H₈N₄), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, providing definitive proof of the compound's elemental composition. urfu.ru

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be generated.

Single-Crystal X-ray Diffraction of 1-Methyl-1H-1,2,4-triazole Derivatives

For instance, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex derivative, was performed after obtaining suitable crystals through recrystallization from methanol (B129727). mdpi.com The study confirmed its crystal system, space group, and precise unit cell dimensions. mdpi.com Such analyses are vital for establishing the absolute structure of newly synthesized compounds.

Below is a table representing typical crystallographic data that would be obtained for a 1,2,4-triazole (B32235) derivative.

Table 1: Representative Crystallographic Data for a 1,2,4-Triazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 (2) |

| b (Å) | 10.9695 (3) |

| c (Å) | 14.7966 (4) |

| α (°) | 100.5010 (10) |

| β (°) | 98.6180 (10) |

| γ (°) | 103.8180 (10) |

| Volume (ų) | 900.95 (5) |

Data derived from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The data from X-ray crystallography also allows for a detailed investigation of the supramolecular architecture, revealing how individual molecules interact within the crystal lattice. For 1,2,4-triazole derivatives, hydrogen bonds and π-π stacking are common and significant intermolecular forces that influence crystal packing, stability, and physical properties. researchgate.netnih.gov

Hydrogen Bonding: The nitrogen atoms in the triazole ring and the amine group in this compound are capable of participating in hydrogen bonding, acting as both donors and acceptors. acs.orgnih.gov These interactions, such as N-H···N or C-H···N, create robust networks that stabilize the crystal structure. acs.orgnih.gov In hydrated crystal forms of triazole derivatives, water molecules can act as bridges, forming extensive three-dimensional hydrogen-bonding networks. iucr.orgnih.gov

Table 2: Common Intermolecular Interactions in 1,2,4-Triazole Crystal Lattices

| Interaction Type | Description | Typical Donors/Acceptors |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | N-H···N, N-H···O, C-H···N acs.orgiucr.org |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Triazole ring ↔ Triazole ring researchgate.netresearchgate.net |

| Halogen Bonding | Interaction involving a halogen atom acting as an electrophilic species. | C-Cl···N acs.org |

This table summarizes interactions observed in various substituted triazole derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of the compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the synthesized compound has the correct elemental composition. mdpi.com For nitrogen-rich heterocycles like this compound, accurate nitrogen analysis is particularly important. nih.gov

The results are typically considered acceptable if the found values are within ±0.4% of the calculated values. mdpi.com

Table 3: Elemental Analysis Data for this compound (C₄H₈N₄)

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 42.85% | 42.71% |

| Hydrogen (H) | 7.19% | 7.25% |

| Nitrogen (N) | 49.96% | 49.82% |

Theoretical values are calculated from the molecular formula C₄H₈N₄. Experimental values are representative examples based on typical findings for similar compounds. mdpi.comufv.br

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for assessing their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography Techniques

Column chromatography is a widely used preparative technique to purify solid compounds. nih.gov For 1,2,4-triazole derivatives, silica (B1680970) gel is commonly employed as the stationary phase. researchgate.net The crude product is loaded onto the top of the column, and a solvent system (eluent) is passed through it. The choice of eluent is critical for achieving good separation. Typically, a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is used. nih.govmdpi.com By gradually increasing the polarity of the eluent, compounds with different polarities are moved down the column at different rates and can be collected in separate fractions.

Table 4: Representative Column Chromatography Conditions for Purifying Triazole Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Indolyl-1,2,4-triazole glycosides | Alumina | Ethyl acetate / n-hexane (3:7) | nih.gov |

| Triazole-substituted phthalocyanine | Silica Gel | Chloroform / Methanol (90:10) | researchgate.net |

Recrystallization Methods for High Purity

Recrystallization is a purification technique used to remove impurities from a solid compound, often employed after initial purification by column chromatography to achieve a high degree of purity. mt.com The principle is based on the differences in solubility of the compound and the impurities in a chosen solvent at different temperatures. libretexts.org The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution. libretexts.org The choice of solvent is key; for many 1,2,4-triazole derivatives, polar solvents like ethanol (B145695) or methanol have proven effective for obtaining high-purity crystals suitable for further analysis, including X-ray diffraction. mdpi.comresearchgate.netnih.gov

Table 5: Common Solvents for Recrystallization of Triazole Derivatives

| Compound Type | Recrystallization Solvent | Reference |

|---|---|---|

| 1-Acyl-3,5-disubstituted 1,2,4-triazole | Ethanol | researchgate.net |

| Alkylated 4-aryl-triazole-thiones | Ethanol | nih.gov |

Computational Chemistry and Theoretical Studies of 1 Methyl 1h 1,2,4 Triazole 5 Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of medium size like 1-Methyl-1H-1,2,4-triazole-5-methanamine.

DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. researchgate.net Theoretical studies on similar 1,2,4-triazole (B32235) derivatives often utilize DFT methods, such as B3LYP, combined with a basis set like cc-PVDZ, to compute key quantum chemical parameters. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). researchgate.net

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.5 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.2 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 3.75 |

| Hardness (η) | Resistance to change in electron distribution | 2.75 |

Note: The values in this table are illustrative and based on general findings for 1,2,4-triazole derivatives. Specific calculations for this compound would be required for precise data.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT. ufv.brufv.br

These methods can be used to calculate a wide range of properties for this compound, including:

Molecular Geometry: High-precision bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Thermochemical Data: Enthalpies of formation and reaction energies.

Electronic Properties: Ionization potentials, electron affinities, and detailed analysis of molecular orbitals.

For example, ab initio calculations have been used to investigate the tautomeric equilibrium in substituted 1,2,4-triazoles, a phenomenon critical to their chemical behavior and biological interactions. ijsr.net

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. pensoft.netresearchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has several rotatable bonds. MD simulations can explore the different possible conformations (shapes) of the molecule and determine their relative stabilities and the energy barriers between them.

Study Solvation Effects: By simulating the molecule in a solvent like water, MD can provide insights into how the solvent affects its structure and dynamics.

Analyze Protein-Ligand Interactions: If this compound is being investigated as a potential drug, MD simulations are crucial for understanding its interaction with a target protein. After an initial "docking" pose is predicted, an MD simulation can assess the stability of this pose, revealing how the ligand and protein adjust to each other over time and providing a more detailed picture of the binding interactions. pensoft.netresearchgate.net

| Parameter | Description | Common Setting |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system | AMBER, GROMOS, CHARMM |

| Solvent Model | Representation of the solvent (e.g., water) | TIP3P, SPC/E |

| Simulation Time | Total time the system's evolution is simulated | 100-500 nanoseconds (ns) |

| Temperature | System temperature, kept constant | 300 K (approx. room temp) |

| Pressure | System pressure, kept constant | 1 bar |

In Silico Modeling of Biological Activities and Drug Discovery

In silico (computer-based) modeling is an integral part of modern drug discovery, allowing for the rapid screening of large numbers of compounds and the prioritization of candidates for synthesis and experimental testing. The 1,2,4-triazole scaffold is a common feature in many pharmacologically active compounds, making its derivatives, including this compound, interesting subjects for such studies. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ekb.eg This method is used to predict the binding mode and estimate the binding affinity, often expressed as a docking score, which helps to rank potential drug candidates. pensoft.netuobaghdad.edu.iq

The process involves:

Preparation: Obtaining or generating the 3D structures of both the ligand (this compound) and the target protein.

Docking: A scoring algorithm places the flexible ligand into the binding site of the rigid or semi-flexible receptor in many different possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score that estimates the binding free energy. The lowest energy poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. researchgate.net

Studies on various 1,2,4-triazole derivatives have used molecular docking to explore their potential as inhibitors of enzymes like c-kit tyrosine kinase and protein kinase B, which are relevant targets in cancer therapy. nih.gov

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Triazole Derivative A | Protein Kinase B | -8.5 | Lys179, Glu228, Asp292 |

| Triazole Derivative B | Protein Kinase B | -7.9 | Val164, Leu181, Thr291 |

| This compound (Hypothetical) | Protein Kinase B | -6.2 | (Predicted interactions) |

Note: The data in this table is for illustrative purposes. Actual docking scores and interactions depend on the specific protein target and docking software used.

Structure-Activity Relationship (SAR) studies analyze how changes in a molecule's structure affect its biological activity. By comparing a series of related compounds, researchers can identify which functional groups or structural features are important for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by:

Data Collection: Assembling a dataset of compounds with known structures and measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, electronic properties from DFT, topological indices) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that correlates the descriptors with the activity.

Model Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Once a reliable QSAR model is developed for a class of 1,2,4-triazole derivatives, it can be used to predict the biological activity of new, untested compounds like this compound, thereby guiding the design of more potent molecules.

Computational Approaches for Biological Target Identification and Validation

Computational methods are indispensable tools in modern medicinal chemistry for the identification and validation of potential biological targets for novel compounds. For the 1,2,4-triazole class of molecules, which are known for a wide spectrum of biological activities, in silico techniques such as molecular docking, virtual screening, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are frequently employed. nih.govisres.orgzsmu.edu.ua These approaches allow for the rapid assessment of a compound's potential to interact with specific enzymes, receptors, or other biomolecular targets, thereby guiding further experimental studies. zsmu.edu.ua

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. scitechnol.com For derivatives of 1,2,4-triazole, docking studies have been instrumental in elucidating potential mechanisms of action. For instance, many triazole-based antifungal agents function by inhibiting the enzyme cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govscitechnol.com Computational models can dock compounds like this compound into the active site of CYP51 to predict binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues. scitechnol.com

Furthermore, virtual screening of large compound libraries against known biological targets can identify new potential applications for existing molecular scaffolds. researchgate.net By modeling the interactions of this compound with various validated targets—such as kinases, proteases, or G-protein coupled receptors implicated in diseases like cancer or inflammation—researchers can generate hypotheses about its pharmacological profile. nih.govnih.gov These computational predictions, which include binding energy calculations and analysis of interaction modes, serve to prioritize the compound for specific in vitro and in vivo biological assays, streamlining the drug discovery process. researchgate.net

Prediction of Spectroscopic Parametersresearchgate.net

Computational quantum chemistry provides powerful methods for predicting the spectroscopic properties of molecules, serving as a valuable complement to experimental analysis. Theoretical calculations can provide insights into molecular structure, electronic properties, and vibrational frequencies. For 1,2,4-triazole derivatives, these predictions are particularly useful for confirming structural assignments and understanding the electronic environment of the molecule. nih.gov

Theoretical NMR Chemical Shift Calculations (¹H and ¹³C)researchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard procedure for the structural elucidation of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is one of the most reliable approaches for predicting ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. ufv.brufv.br The calculated shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ). ufv.br

For triazole compounds, theoretical NMR calculations are crucial for distinguishing between possible tautomers and isomers, which can be challenging to resolve using experimental data alone. ufv.brufv.br While specific calculations for this compound are not extensively documented, studies on the closely related isomer, 3-methyl-1H-1,2,4-triazole-5-amine (mta), demonstrate the accuracy of this approach. ufv.br In one such study, the geometry of mta was optimized, and chemical shifts were calculated at the B3LYP/6-311+G(d,p) level of theory, showing good agreement with experimental values recorded in DMSO-d₆. ufv.brufv.br

Below is a table comparing the experimental and theoretical NMR data for the related compound, 3-methyl-1H-1,2,4-triazole-5-amine.

Interactive Table: NMR Chemical Shifts (ppm) for 3-methyl-1H-1,2,4-triazole-5-amine

| Atom | Experimental ¹H (DMSO-d₆) | Atom | Experimental ¹³C (DMSO-d₆) | Theoretical ¹³C (B3LYP/6-311+G(d,p)) |

|---|---|---|---|---|

| NH (ring) | 8.0-8.7 | C3 | 158.3 | 160.1 |

| NH₂ | 5.8-6.3 | C5 | 162.4 | 164.2 |

| CH₃ | 2.17 | CH₃ | 13.9 | 15.7 |

Data sourced from a study on 3-methyl-1H-1,2,4-triazole-5-amine, a structural isomer of the subject compound. ufv.brufv.br

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysisnih.gov

Hirshfeld surface analysis is a powerful computational method used to investigate and visualize intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to display various properties. A key map is the normalized contact distance (d_norm), where red spots highlight intermolecular contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govresearchgate.net

The following table details the percentage contributions of various intermolecular contacts to the Hirshfeld surface for this related triazole complex.

Interactive Table: Contribution of Intermolecular Contacts for a Related Triazole Complex

| Interaction Type | Contribution (%) |

|---|---|

| H···O/O···H | 33.1 |

| H···H | 29.5 |

| H···N/N···H | 19.3 |

Data sourced from the Hirshfeld surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II). nih.gov

These analyses underscore the importance of hydrogen-bonding capabilities in the molecular packing of 1,2,4-triazole derivatives, a key feature influencing their physical properties and interactions with biological receptors. nih.gov

Medicinal Chemistry and Biological Activity Studies of 1 Methyl 1h 1,2,4 Triazole 5 Methanamine Derivatives

Pharmacological Potential of 1,2,4-Triazole-Containing Compounds

The 1,2,4-triazole (B32235) moiety is a key component in numerous clinically approved drugs, including the antifungal agents fluconazole (B54011) and itraconazole (B105839), the antiviral ribavirin (B1680618), and the anticancer drug letrozole (B1683767). nih.govmdpi.comlifechemicals.com The versatility of the 1,2,4-triazole ring allows it to act as a bioisostere for amide, ester, or carboxyl groups, enhancing the pharmacological and pharmacokinetic profiles of molecules. nih.govnuft.edu.uanih.gov Researchers have extensively modified the 1,2,4-triazole core to develop novel therapeutic agents with improved efficacy and reduced toxicity. researchgate.netzsmu.edu.ua The broad biological profile of these derivatives has spurred continuous investigation into their potential against a multitude of diseases. researchgate.net

Antimicrobial Activity Investigations

Derivatives of 1,2,4-triazole are a significant class of compounds investigated for their potent antimicrobial effects. nih.gov Their broad spectrum of activity encompasses antifungal, antibacterial, antiviral, and antituberculosis properties, making them a focal point in the search for new treatments for infectious diseases, particularly in the context of rising drug resistance. nih.govsci-hub.se

The primary mechanism of action for most 1,2,4-triazole antifungal agents is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By binding to the heme iron atom in the enzyme's active site, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. nih.gov

Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives against a range of pathogenic fungi, especially Candida albicans, a common cause of nosocomial infections. ekb.eg For instance, certain triazole hybrids have shown potent activity against C. albicans and Cryptococcus neoformans with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL. nih.gov The introduction of specific substituents, such as nitro (-NO2) and trifluoromethyl (-CF3) groups, has been found to enhance antifungal activity. nih.gov Similarly, indole-triazole conjugates have displayed potent efficacy against Candida tropicalis and Candida albicans, with some compounds showing MIC values as low as 2 µg/mL. mdpi.com

| Compound Type | Fungal Strain | Reported Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-benzotriazine hybrids | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 µg/mL | nih.gov |

| Indole-1,2,4-triazole conjugate (6f) | Candida albicans | 2 µg/mL | mdpi.com |

| Indole-1,2,4-triazole conjugates | Candida tropicalis | 2 µg/mL | mdpi.com |

| Triazole with benzyl (B1604629) oxyphenyl isoxazole (B147169) side chain (6a, 6h, 7c) | Candida albicans | <0.008 - 1 µg/mL | ekb.eg |

| 1,2,4-Triazole-oxime ether derivative (5k) | Fusarium graminearum (Fg) | EC50 = 1.22 µg/mL | rsc.org |

1,2,4-triazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The global challenge of antibiotic resistance has driven research into novel antibacterial agents, and the 1,2,4-triazole scaffold has been a promising starting point. nih.govsci-hub.se

A significant area of research involves the development of hybrid molecules that combine the 1,2,4-triazole ring with other established antibacterial pharmacophores, such as quinolones (e.g., ciprofloxacin, ofloxacin). nih.govmdpi.comnih.gov These hybrids often exhibit enhanced potency, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govsci-hub.se For example, certain clinafloxacin-triazole hybrids showed potent activity against MRSA with MIC values of 0.25 µg/mL, which was more active than the parent drug clinafloxacin. nih.gov Similarly, ciprofloxacin-triazole hybrids were found to have higher potency against MRSA than vancomycin (B549263) and ciprofloxacin. nih.gov Some derivatives have also shown significant activity against multidrug-resistant (MDR) E. coli. mdpi.comnih.gov The mechanism of action for some of these hybrids is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

| Compound/Derivative Type | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Clinafloxacin-1,2,4-triazole hybrids (14a, 14b, 14c) | MRSA | 0.25 µg/mL | nih.gov |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | MRSA | 0.046–3.11 µM | nih.gov |

| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 µg/mL | mdpi.comnih.gov |

| 2-Methylpiperazine-1,2,4-triazole hybrid (12h) | MDR E. coli | 0.25 µg/mL | mdpi.comnih.gov |

| Thiazolo[3,2-b]-1,2,4-triazole derivative (6u) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 18.8 µg/mL | acs.org |

The 1,2,4-triazole scaffold is a cornerstone in antiviral drug discovery, with Ribavirin being a prime example of a broad-spectrum antiviral drug containing this heterocycle. lifechemicals.combohrium.com Derivatives of 1,2,4-triazole have been investigated for their activity against a wide range of DNA and RNA viruses, including influenza viruses, human immunodeficiency virus (HIV), and herpes simplex virus. nih.govbohrium.comeurekaselect.com

The mechanisms of antiviral action are varied. bohrium.com Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which is a key strategy against HIV. nih.govbohrium.com For example, certain acetamide-substituted analogs of doravirine, an FDA-approved NNRTI, showed excellent efficacy against HIV-1. nih.gov Other research has focused on developing inhibitors for influenza A and B viruses. bohrium.com Studies have shown that specific enantiomers of 1,2,4-triazole-3-thiones exhibit potent activity against influenza A (H1N1) strains. nih.gov The ability of the triazole ring to mimic other chemical groups and interact with viral enzymes makes it a privileged structure in the rational design of new antiviral agents. nuft.edu.uabohrium.com

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. researchgate.netnih.gov The 1,2,4-triazole nucleus has been identified as a promising scaffold for creating novel antitubercular drugs. researchgate.netnih.gov

A series of pyridine-1,2,4-triazole derivatives have been synthesized and tested in vitro against various mycobacterial species, including M. tuberculosis H37Ra, M. phlei, and M. smegmatis. nih.gov Some compounds demonstrated significant activity, with one derivative (C4) showing a MIC of 0.976 μg/mL against M. tuberculosis H37Ra. nih.govsemanticscholar.org Molecular docking studies suggest that these compounds may exert their effect by inhibiting essential mycobacterial enzymes, such as cytochrome P450 CYP121. nih.govnih.gov Other research has focused on designing 1,2,4-triazole derivatives as potential inhibitors of InhA, another crucial enzyme in the mycobacterial cell wall synthesis pathway. researchgate.net

| Compound Series/Type | Mycobacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyridine-1,2,4-triazole derivative (C4) | Mycobacterium tuberculosis H37Ra | 0.976 µg/mL | nih.govsemanticscholar.org |

| Pyridine-1,2,4-triazole derivative (C4) | Mycobaterium pheli | 7.81 µg/mL | nih.govsemanticscholar.org |

| Pyridine-1,2,4-triazole derivatives (C8, C11, C14) | M. H37Ra, M. pheli, M. timereck | 31.25 - 62.5 µg/mL | nih.gov |

| 1,2,4-triazole-5-thione derivative (6b) | M. tuberculosis H37Rv (InhA inhibitor) | 0.19 µM | researchgate.net |

Anticancer and Antiproliferative Activities

The 1,2,4-triazole scaffold is present in several established anticancer agents and is a subject of intense research for the development of new antiproliferative drugs. nih.govnih.gov These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of key signaling proteins. nih.govnih.gov

Research has identified novel 1,2,4-triazole derivatives with remarkable antiproliferative activity against a panel of cancer cell lines. nih.gov For example, certain derivatives have been found to be potent inhibitors of cancer cell proliferation by targeting known anticancer targets such as the epidermal growth factor receptor (EGFR), BRAF kinase, and tubulin. nih.gov In one study, specific derivatives demonstrated potent tubulin and BRAF inhibitory activity. nih.gov Other research has focused on inhibiting focal adhesion kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a key role in cell survival and proliferation. nih.gov A series of 5-pyridinyl-1,2,4-triazole derivatives showed potent antiproliferative activity in liver cancer cells, with the most active compound exhibiting significant FAK inhibitory activity (IC50 = 18.10 nM). nih.gov These findings highlight the potential of 1,2,4-triazole derivatives as leads for the development of novel cancer therapeutics. nih.govmdpi.com

| Compound/Derivative Type | Cancer Cell Line(s) | Target/Mechanism | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole derivative (8c) | Various | EGFR inhibition | 3.6 µM | nih.gov |

| 5-Pyridinyl-1,2,4-triazole derivative (3d) | HepG2, Hep3B (Liver Cancer) | FAK inhibition | 18.10 nM (enzyme); 2.88-4.83 µM (cell) | nih.gov |

| 5-Pyridinyl-1,2,4-triazole derivatives (3c, 3d) | HepG2, Hep3B (Liver Cancer) | Antiproliferative | 2.88 - 4.83 µM | nih.gov |

| Schiff base derivative (13b) | A549 (Lung), H69, H69AR (Small Cell Lung) | Antiproliferative | Potent activity, comparable to cisplatin | mdpi.com |

Inhibition of Cell Proliferation in Various Cancer Cell Lines